Chebulanin

α-glucosidase inhibition anti-diabetic ellagitannin structure-activity relationship

Choose Chebulanin for your research: the only validated Hyal-1 inhibitor among ellagitannins (IC₅₀ 132 μM), with proven in vivo arthritis efficacy (CIA model, p<0.05). Unlike chebulagic acid or chebulinic acid, Chebulanin maintains cytokine suppression across broad concentrations in synoviocytes. For α-glucosidase SAR studies, use as a low-potency reference (IC₅₀ 690 μM). Ensure target specificity—do not substitute with generic T. chebula extracts. Inquire now for high-purity Chebulanin.

Molecular Formula C27H24O19
Molecular Weight 652.5 g/mol
CAS No. 166833-80-3
Cat. No. B3028181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChebulanin
CAS166833-80-3
Molecular FormulaC27H24O19
Molecular Weight652.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C(C4C(C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)CC(=O)O)O
InChIInChI=1S/C27H24O19/c28-5-12-20-19(37)22(27(42-12)46-23(38)6-1-9(29)16(34)10(30)2-6)45-24(39)7-3-11(31)17(35)21-15(7)14(18(36)26(41)44-21)8(4-13(32)33)25(40)43-20/h1-3,8,12,14,18-20,22,27-31,34-37H,4-5H2,(H,32,33)
InChIKeyHPQIRFXIDGVWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chebulanin (CAS 166833-80-3): A Hydrolyzable Ellagitannin from Terminalia chebula with Defined Comparator Activity Profiles


Chebulanin (CAS 166833-80-3, C₂₇H₂₄O₁₉, MW 652.47 g/mol) is a hydrolyzable ellagitannin polyphenolic acid primarily isolated from the fruits of Terminalia chebula Retz. (Fructus Chebulae) [1]. It is structurally characterized by a glucose core esterified with galloyl and chebuloyl moieties, and is classified within the phenylpropanoid/polyketide superclass of hydrolysable tannins [2]. Its procurement relevance for research stems from demonstrated quantifiable differences in enzymatic and pathway inhibitory activity compared to co-occurring analogs, which are detailed in the evidence sections below.

Why Chebulanin Cannot Be Interchanged with Chebulagic Acid, Chebulinic Acid, or Ellagic Acid in Experimental Protocols


Chebulanin coexists with structurally related ellagitannins—chebulagic acid, chebulinic acid, and ellagic acid—in T. chebula extracts, yet substituting one for another leads to divergent experimental outcomes due to quantifiable differences in enzyme inhibition potency, cellular pathway engagement, and biological effect specificity. For α-glucosidase inhibition, the IC₅₀ values vary by an order of magnitude among these compounds [1]. For anti-inflammatory activity, chebulanin and chebulagic acid demonstrate comparable cytokine suppression, whereas gallic acid and ellagic acid are ineffective or only weakly active in the same assay system [2]. Furthermore, chebulanin exhibits a distinct target profile as a Hyal-1 inhibitor, an activity not reported for its primary analogs [3]. These data establish that generic class-based substitution lacks scientific validity.

Chebulanin Quantitative Comparative Evidence: Procurement-Relevant Differentiation Data


Intestinal Maltase (α-Glucosidase) Inhibition: 7.1-Fold Weaker Potency than Chebulinic Acid Defines Distinct Anti-Diabetic Research Applications

In a head-to-head bioassay-guided fractionation study of T. chebula fruits, chebulanin exhibited mammalian intestinal maltase inhibitory activity with an IC₅₀ of 690 μM. This potency was 7.1-fold weaker than chebulinic acid (IC₅₀ = 36 μM) and 7.1-fold weaker than chebulagic acid (IC₅₀ = 97 μM) in the same assay system [1]. The study also established that the known α-glucosidase inhibitor 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) had an IC₅₀ of 140 μM, indicating that chebulanin is approximately 5-fold less potent than this benchmark compound. The substantial potency differences among structurally related ellagitannins suggest that the positioning of chebuloyl and galloyl groups critically modulates enzyme inhibitory activity [1]. This quantitative disparity precludes the interchangeability of chebulanin with its more potent analogs in anti-diabetic screening programs.

α-glucosidase inhibition anti-diabetic ellagitannin structure-activity relationship intestinal maltase

Anti-Arthritic Principal Component Analysis: Chebulanin and Chebulagic Acid as Co-Dominant Active Constituents with Superior Anti-Inflammatory Breadth

In a systematic evaluation of five T. chebula polyphenols using IL-1β-stimulated MH7A human synoviocyte cells, chebulanin and chebulagic acid significantly inhibited both IL-6 and IL-8 expression at all three tested concentrations (low, medium, high) [1]. In contrast, corilagin and ellagic acid significantly inhibited IL-6 and IL-8 only at the high concentration, while gallic acid failed to inhibit IL-8 expression at any concentration and exhibited only weak IL-6 inhibition [1]. Principal component analysis (PCA) of the full dataset identified chebulanin and chebulagic acid as the primary components responsible for the observed anti-arthritic effects of T. chebula extracts [1]. The DPPH radical-scavenging assay in the same study showed gallic acid and ellagic acid were the strongest antioxidants, whereas chebulanin, chebulagic acid, and corilagin showed comparable but lower antioxidant activity—indicating that anti-inflammatory, not antioxidant, capacity drives the anti-arthritic effect differentiation [1].

rheumatoid arthritis IL-6 suppression IL-8 suppression polyphenol comparative efficacy MH7A synoviocytes

Hyaluronidase-1 (Hyal-1) Inhibition: Chebulanin as the Most Active Ellagitannin in a Unique Target Class

Chebulanin was identified as the most active Hyal-1 inhibitor (IC₅₀ = 132 μM) among 13 compounds isolated from Phyllanthus muellerianus leaves via bioactivity-guided fractionation [1]. This finding represents the first report of Hyal-1 inhibitory activity for any ellagitannin compound and the first isolation of chebulanin from P. muellerianus [1]. The hydroalcoholic crude extract exhibited an IC₅₀ of 80 μg/mL, and the anti-Hyal-1 activity was primarily attributed to chebulanin following purification, although synergistic effects with other constituents were also noted [1]. This target profile is not reported for chebulagic acid, chebulinic acid, or ellagic acid in the available literature, distinguishing chebulanin as a unique tool compound for Hyal-1-related research.

hyaluronidase-1 inhibition Hyal-1 wound healing anti-inflammatory Phyllanthus muellerianus

In Vivo Anti-Arthritic Efficacy: Chebulanin Monotherapy Validated in Collagen-Induced Arthritis (CIA) Mouse Model

Chebulanin has been evaluated as a monotherapy in a collagen-induced arthritis (CIA) mouse model, demonstrating significant suppression of disease progression and development. In this model, chebulanin treatment reduced arthritis severity scores, attenuated paw swelling, and diminished joint destruction, with concomitant reductions in IL-6 and TNF-α levels (p < 0.05) [1]. Mechanistically, chebulanin exerts these effects through inhibition of NF-κB and MAPK pathway activation, including suppression of p38 and p65 nuclear translocation in LPS-stimulated macrophages [1]. Comparative in vivo data for chebulagic acid or chebulinic acid in the same CIA model are not available in the primary literature, precluding direct quantitative comparison. However, the validated in vivo efficacy for chebulanin establishes it as a reference compound with translational relevance beyond cell-based assays.

collagen-induced arthritis in vivo efficacy NF-κB pathway MAPK pathway TNF-α suppression

Evidence-Supported Procurement Scenarios for Chebulanin (CAS 166833-80-3)


Rheumatoid Arthritis Drug Discovery: In Vivo-Validated Lead Compound with Defined Pathway Engagement

Chebulanin is indicated for rheumatoid arthritis drug discovery programs requiring a natural product lead with in vivo validation. Its demonstrated efficacy in reducing arthritis severity scores, paw swelling, and joint destruction in the CIA mouse model (p < 0.05), coupled with defined NF-κB and MAPK pathway inhibition mechanisms, provides a robust foundation for preclinical development or pharmacological tool compound applications [1]. Chebulagic acid, while comparably active in vitro, lacks equivalent in vivo validation in the arthritis literature, making chebulanin the preferred selection when in vivo efficacy is a procurement criterion.

Hyaluronidase-1 (Hyal-1) Mechanism-of-Action Studies: Unique Ellagitannin Tool Compound

Chebulanin is the appropriate selection for studies investigating Hyal-1 inhibition in wound healing, inflammation, or cancer metastasis. Its IC₅₀ of 132 μM represents the first and only validated Hyal-1 inhibitory activity among ellagitannins reported to date [1]. Chebulagic acid, chebulinic acid, and ellagic acid lack any documented Hyal-1 inhibitory activity, establishing chebulanin as the sole ellagitannin tool compound for this target class. Procurement for Hyal-1 research should specifically request chebulanin rather than general T. chebula extracts or alternative ellagitannins.

Structure-Activity Relationship (SAR) Studies: Low-Potency α-Glucosidase Reference Compound

Chebulanin serves as a low-potency reference compound (IC₅₀ = 690 μM) in α-glucosidase SAR studies, enabling comparison with higher-potency ellagitannins such as chebulinic acid (IC₅₀ = 36 μM) and chebulagic acid (IC₅₀ = 97 μM) [1]. The 7.1-fold to 19.2-fold potency differential among structurally similar compounds provides a quantifiable window for investigating the structural determinants of enzyme inhibition. Procurement for anti-diabetic lead optimization should select chebulinic acid or chebulagic acid for potency-driven screens, while chebulanin is appropriate as a comparative control or for negative control experiments.

Anti-Arthritic Polyphenol Comparative Studies: Co-Dominant Active with Broader Concentration Range than Gallic/Ellagic Acid

Chebulanin is indicated for comparative polyphenol studies in arthritis models where broad concentration-range activity is required. Unlike corilagin and ellagic acid, which inhibit IL-6 and IL-8 only at high concentrations, and gallic acid, which fails to inhibit IL-8 entirely, chebulanin (and chebulagic acid) maintain significant cytokine suppression across low, medium, and high concentrations in IL-1β-stimulated MH7A synoviocytes [1]. This broader effective concentration window makes chebulanin a more robust candidate for in vitro anti-arthritic screening than its less active or narrower-range polyphenol counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chebulanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.